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molecular formula C8H9NO3 B2830860 Methyl 2-cyclopropyloxazole-4-carboxylate CAS No. 1344088-62-5

Methyl 2-cyclopropyloxazole-4-carboxylate

Cat. No. B2830860
M. Wt: 167.164
InChI Key: PCPLDAPZQBQPBQ-UHFFFAOYSA-N
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Patent
US09073879B2

Procedure details

Into a 5000-mL 3-necked round-bottom flask were placed methyl 2-cyclopropyloxazole-4-carboxylate (140 g, 838.32 mmol, 1.00 equiv.), NBS (224 g, 1.26 mol, 1.50 equiv.), CCl4 (1400 mL) and BPO (20 g, 82.64 mmol, 0.10 equiv). The resulting solution was stirred overnight at room temperature, then it was diluted with 2000 mL of EtOAc. The solid was filtrated out. The filtrate was dried over anhydrous calcium chloride and concentrated under vacuum. The residue was applied onto a silica gel column and eluted with ethyl acetate/petroleum ether (1:50˜1:20). This resulted in 120 g (58% yield) of methyl 5-bromo-2-cyclopropyloxazole-4-carboxylate as a white solid.
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
224 g
Type
reactant
Reaction Step Two
Name
Quantity
1400 mL
Type
reactant
Reaction Step Three
Name
Quantity
2000 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[O:5][CH:6]=[C:7]([C:9]([O:11][CH3:12])=[O:10])[N:8]=2)[CH2:3][CH2:2]1.C1C(=O)N([Br:20])C(=O)C1.C(Cl)(Cl)(Cl)Cl>CCOC(C)=O>[Br:20][C:6]1[O:5][C:4]([CH:1]2[CH2:2][CH2:3]2)=[N:8][C:7]=1[C:9]([O:11][CH3:12])=[O:10]

Inputs

Step One
Name
Quantity
140 g
Type
reactant
Smiles
C1(CC1)C=1OC=C(N1)C(=O)OC
Step Two
Name
Quantity
224 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
1400 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
2000 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 5000-mL 3-necked round-bottom flask were placed
FILTRATION
Type
FILTRATION
Details
The solid was filtrated out
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over anhydrous calcium chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
WASH
Type
WASH
Details
eluted with ethyl acetate/petroleum ether (1:50˜1:20)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(N=C(O1)C1CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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